molecular formula C11H11F3O2 B169894 4-[3-(Trifluoromethyl)phenyl]butanoic acid CAS No. 145485-43-4

4-[3-(Trifluoromethyl)phenyl]butanoic acid

Cat. No. B169894
Key on ui cas rn: 145485-43-4
M. Wt: 232.2 g/mol
InChI Key: YDSHBPXDRHJEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05310737

Procedure details

The intermediate obtained in Step B (2.15 g, 7.07 mmol) was treated with 3.5 mL of a 4.53M solution of methanolic potassium hydroxide (15.9 mmol, 2.2 eq) and the resulting mixture stirred at room temperature for 72 hours. The mixture was concentrated under vacuum and the solid residue redissolved in 4mL of concentrated hydrochloric acid and heated at reflux for 3 hours. The mixture was cooled, then extracted with methylene chloride (3×6mL); the combined extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated under vacuum. The residue was suspended in 20 mL of water and treated with 700 mg (8.3 mmol) of sodium bicarbonate. The solution was washed with ether (2×20 mL); the aqueous phase was removed and acidified (pH 1-2) with 2N HCl. The mixture was extracted with methylene chloride and the combined extracts dried over sodium sulfate, filtered and concentrated under vacuum. The residue was treated with 30 mL of concentrated hydrochloric acid and the mixture heated at reflux for 20 hours. All volatiles were removed under vacuum to afford 1.12 g (4.82 mmol, 68%) of product. 1H NMR (200MHz, CDCl3): 1.98 (m,2H), 2.40 (t,8Hz,2H), 2.74 (t,8Hz,2H), 7.3-7.5 (m,4H).
Name
intermediate
Quantity
2.15 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.9 mmol
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][CH:11](C(OC)=O)[C:12]([O:14]C)=[O:13])[CH:6]=[CH:7][CH:8]=1.[OH-].[K+].C(=O)(O)[O-].[Na+]>>[F:1][C:2]([F:20])([F:21])[C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][CH:8]=1 |f:1.2,3.4|

Inputs

Step One
Name
intermediate
Quantity
2.15 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CCC(C(=O)OC)C(=O)OC)(F)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15.9 mmol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
700 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the solid residue redissolved in 4mL of concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×6mL)
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
The solution was washed with ether (2×20 mL)
CUSTOM
Type
CUSTOM
Details
the aqueous phase was removed
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was treated with 30 mL of concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
All volatiles were removed under vacuum

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)CCCC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.82 mmol
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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